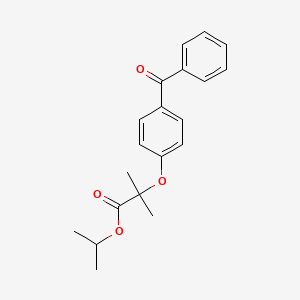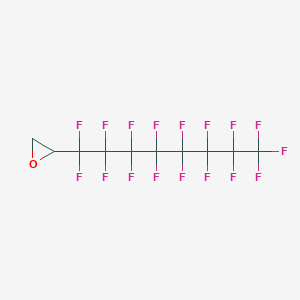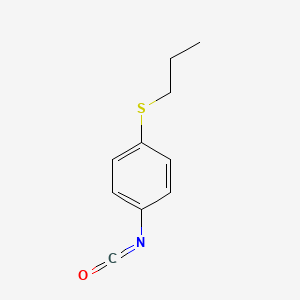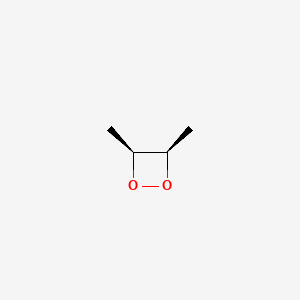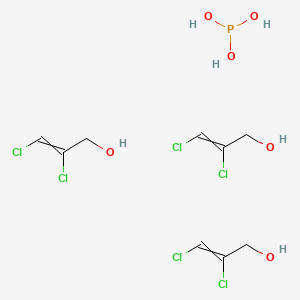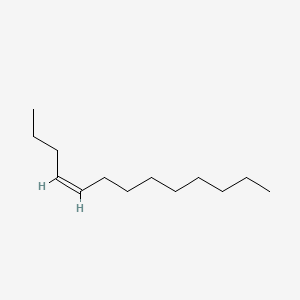
cis-4-Tridecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Tridecene: is an organic compound with the molecular formula C13H26 . It is an unsaturated hydrocarbon featuring a double bond between the fourth and fifth carbon atoms in the cis configuration. This compound is part of the alkene family and is known for its applications in various chemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Tridecene typically involves the selective hydrogenation of tridecynes or the isomerization of other tridecenes. One common method is the partial hydrogenation of 4-tridecyne using a Lindlar catalyst, which selectively produces the cis isomer. The reaction conditions usually involve low temperatures and pressures to ensure the selective formation of the cis double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of ethylene followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity. The reaction is typically carried out in the presence of a catalyst such as nickel or palladium, under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-Tridecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo halogenation reactions where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Tridecane.
Substitution: 4,5-Dihalotridecane.
Wissenschaftliche Forschungsanwendungen
cis-4-Tridecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-4-Tridecene in biological systems involves its interaction with specific receptors or enzymes. For instance, in insects, it acts as a semiochemical, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that mediate the organism’s response to the compound .
Vergleich Mit ähnlichen Verbindungen
trans-4-Tridecene: The trans isomer of 4-Tridecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
1-Tridecene: An isomer with the double bond at the first carbon, exhibiting different reactivity and applications.
2-Tridecene: Another isomer with the double bond at the second carbon, also showing distinct properties and uses.
Uniqueness: cis-4-Tridecene is unique due to its specific double bond configuration, which imparts distinct reactivity and physical properties. This configuration makes it particularly useful in applications requiring selective reactivity, such as in the synthesis of specific chemical intermediates and in biological studies involving semiochemicals .
Eigenschaften
CAS-Nummer |
41446-54-2 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
(Z)-tridec-4-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7- |
InChI-Schlüssel |
UJZLNVCZGZKIHR-CLFYSBASSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCC |
Kanonische SMILES |
CCCCCCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


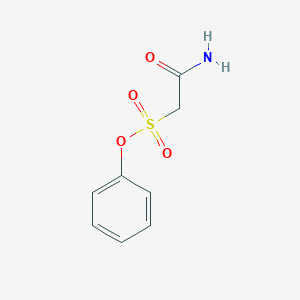
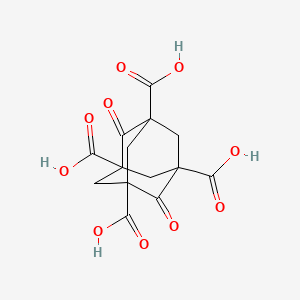
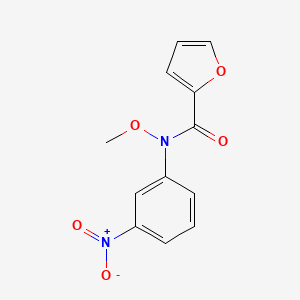


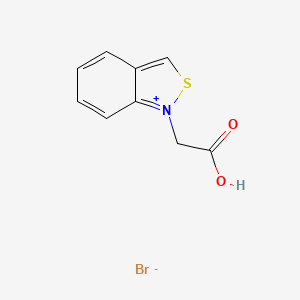
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
